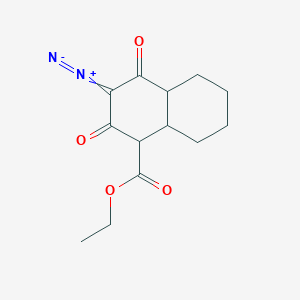
2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.277 g/mol . This compound is known for its unique structure, which includes a diazonium group, an ethoxycarbonyl group, and a naphthalen-1-olate core. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Chemical Reactions Analysis
2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, mineral acids, and reducing agents such as sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar compounds include other diazonium salts and naphthalen-1-olate derivatives. For example:
2-Diazonio-4,6-dinitro-1-phenolate: Known for its use as an energetic material.
2-Diazonio-4-(phenoxysulfonyl)-1-naphthalenolate: Used in various chemical synthesis applications. The uniqueness of 2-Diazonio-4-(ethoxycarbonyl)-3-oxo-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-olate lies in its specific functional groups and the resulting reactivity, which makes it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
109970-16-3 |
|---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
ethyl 3-diazo-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-13(18)9-7-5-3-4-6-8(7)11(16)10(15-14)12(9)17/h7-9H,2-6H2,1H3 |
InChI Key |
MYEPYYIILKNOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCCCC2C(=O)C(=[N+]=[N-])C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















